Enhanced Lipophilicity (XLogP3 = 4.0) vs. Non-Brominated and Methoxy Analogs for Membrane Permeability-Driven Design
The target compound exhibits a computed XLogP3 value of 4.0, which is 0.5 log units higher than the non-brominated analog 1-[chloro(difluoro)methoxy]-4-nitrobenzene (CAS 40750-71-8, XLogP3 = 3.5) and 1.5 log units higher than the methoxy analog 1-bromo-2-fluoro-5-methoxy-4-nitrobenzene (CAS 330794-02-0, XLogP3 = 2.5) [1][2]. This lipophilicity increase, driven by the additional bromine and fluorine atoms, places the target compound in the optimal logP range (3–5) often sought for CNS-permeable or membrane-targeting small molecule candidates [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.0 (PubChem CID 75365421) |
| Comparator Or Baseline | Comparator 1 (CAS 40750-71-8): XLogP3 = 3.5; Comparator 4 (CAS 330794-02-0): XLogP3 = 2.5 |
| Quantified Difference | ΔXLogP3 = +0.5 vs. non-brominated analog; ΔXLogP3 = +1.5 vs. methoxy analog |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2024.11.20 |
Why This Matters
A ΔXLogP3 of +1.5 over the methoxy analog translates to an approximately 30-fold increase in predicted partition coefficient, which directly impacts compound permeability, protein binding, and in vivo distribution for medicinal chemistry programs.
- [1] PubChem. (2026). Compound Summary for CID 75365421: 1-Bromo-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/75365421 View Source
- [2] PubChem. (2026). Compound Summary for CID 559263 (CAS 40750-71-8) and CID 22347312 (CAS 330794-02-0). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/559263; https://pubchem.ncbi.nlm.nih.gov/compound/22347312 View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. https://doi.org/10.1517/17460441003605098 View Source
